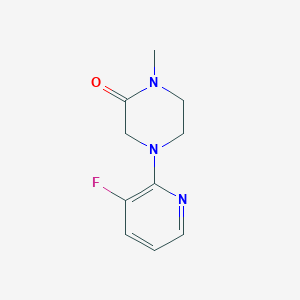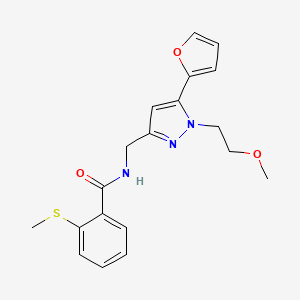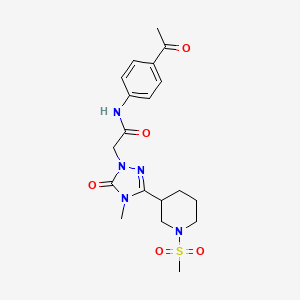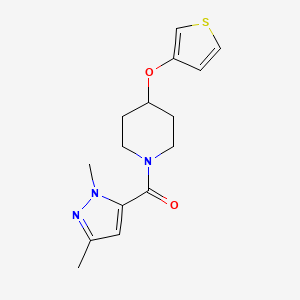
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one” is a chemical compound with the CAS Number: 2093905-71-4 . It has a molecular weight of 209.22 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one”, has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The InChI code for “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one” is 1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 .Chemical Reactions Analysis
The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .科学的研究の応用
Synthesis and Pharmacological Potential
Synthetic Methodologies : The compound's synthetic versatility is highlighted through methodologies for creating fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries due to their pharmacological properties. For instance, fluorinated pyrazoles with additional functional groups allow for further functionalization, serving as valuable building blocks in medicinal chemistry (Surmont et al., 2011). This synthetic approach enhances the compound's utility in developing novel therapeutics.
Pharmacological Profiles : The compound's structural elements contribute to high-affinity ligands for various receptor sites, demonstrating potential in designing drugs targeting sigma receptors (Perregaard et al., 1995). Furthermore, investigations into phosphodiesterase 1 (PDE1) inhibitors have identified derivatives with picomolar inhibitory potency, showing efficacy in cognitive deficit treatments (Li et al., 2016). Such findings underscore the compound's relevance in addressing neurodegenerative and neuropsychiatric diseases.
Antimicrobial and Anticancer Applications
Antimicrobial Agents : Research into antibacterial activities reveals the synthesis of derivatives with potent antimicrobial properties, indicating the compound's role in developing broad-spectrum antimicrobial agents (Chu et al., 1991). This application is critical in the ongoing battle against resistant microbial strains.
Anticancer Agents : The compound's derivatives have been explored for their cytotoxic activities against various cancer cell lines, including liver, breast, and colon cancer cells. Studies demonstrate that certain derivatives exhibit significant cytotoxicity, suggesting potential as anticancer agents (Koksal et al., 2012). The exploration of these derivatives highlights the compound's applicability in cancer therapy, offering new avenues for treatment strategies.
将来の方向性
Fluoropyridines, such as “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one”, have potential applications in various fields due to their unique properties . They are used as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties . Future research may focus on improving the synthesis methods and exploring more applications of these compounds.
特性
IUPAC Name |
4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFSFVFRUNIULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2569746.png)

![N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2569748.png)
![2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2569749.png)
![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)



![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2569765.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)